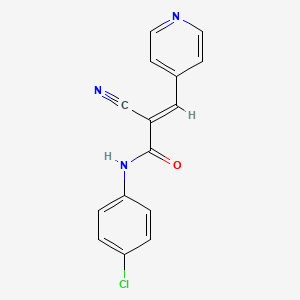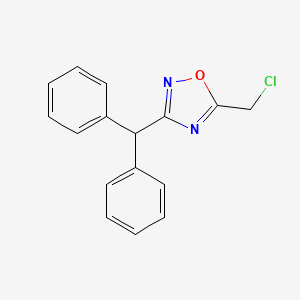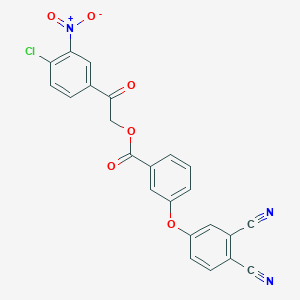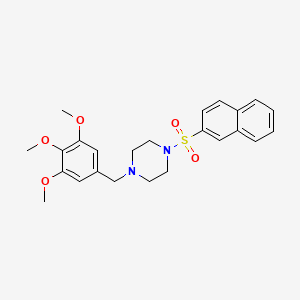![molecular formula C20H16N2O3 B10887465 methyl 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B10887465.png)
methyl 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE is a complex organic compound with the molecular formula C24H20N4O4. This compound is known for its unique structure, which includes a naphthylcarbonyl group and a hydrazono linkage. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE typically involves the condensation of methyl 4-formylbenzoate with 2-naphthylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification would apply similarly to those used in laboratory settings.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield naphthoquinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mécanisme D'action
The mechanism by which METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazono and naphthylcarbonyl groups. These interactions can modulate biological pathways and lead to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydrazono derivatives and naphthylcarbonyl-containing molecules. Examples include:
- METHYL 4-{[(E)-2-(2-METHOXY-1-NAPHTHYL)HYDRAZONO]METHYL}BENZOATE
- METHYL 4-{[(E)-2-(2-CHLORO-1-NAPHTHYL)HYDRAZONO]METHYL}BENZOATE
Uniqueness
What sets METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C20H16N2O3 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
methyl 4-[(E)-(naphthalene-2-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C20H16N2O3/c1-25-20(24)16-8-6-14(7-9-16)13-21-22-19(23)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,22,23)/b21-13+ |
Clé InChI |
JLBUMJFONXDLBZ-FYJGNVAPSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]benzamide](/img/structure/B10887389.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10887396.png)
![6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887399.png)
![Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B10887405.png)
![Ethyl 5-carbamoyl-4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10887407.png)

![N-(3,5-dimethyl-1,2-oxazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10887414.png)

![2-iodo-6-methoxy-4-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10887423.png)
![4-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B10887425.png)
![N-(3-chlorophenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887439.png)
![(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10887457.png)

